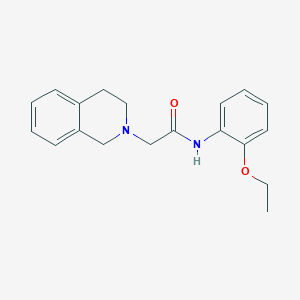

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-2-23-18-10-6-5-9-17(18)20-19(22)14-21-12-11-15-7-3-4-8-16(15)13-21/h3-10H,2,11-14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYCLOFOYRQWNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401323714 | |

| Record name | 2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-ethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401323714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198998 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

852406-64-5 | |

| Record name | 2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-ethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401323714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3,4-dihydroisoquinoline with 2-ethoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles like amines or thiols replace the ethoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Corresponding amides or thioamides.

Scientific Research Applications

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethoxyphenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, analgesic, and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Substituent Impact : Replacement of the benzothiazole group (in MAO-B inhibitors) with a 2-ethoxyphenyl group may alter target selectivity. Ethoxy groups typically enhance membrane permeability but may reduce enzymatic binding affinity compared to heterocyclic substituents .

- Synthetic Routes : The target compound is likely synthesized via nucleophilic substitution or amide coupling, analogous to methods for benzothiazole derivatives (e.g., refluxing chloroacetamide intermediates with amines in DMF) .

Physicochemical Properties

- Melting Points : Benzothiazole analogs exhibit high melting points (240–260°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding) . The target compound’s 2-ethoxyphenyl group may lower its melting point due to reduced crystallinity.

- Solubility : Ethoxy groups generally improve solubility in organic solvents compared to halogenated or nitro-substituted analogs .

Pharmacokinetic Profiles

- Bioavailability : Radar chart predictions for related compounds (e.g., oral bioavailability of benzothiazole derivatives) suggest moderate-to-high absorption, with logP values influenced by substituents . The 2-ethoxy group in the target compound may improve oral bioavailability compared to chlorinated analogs .

Biological Activity

Overview

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethoxyphenyl)acetamide is an isoquinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may contribute to its pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects.

- IUPAC Name : 2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-ethoxyphenyl)acetamide

- Molecular Formula : C19H22N2O2

- Molecular Weight : 310.39 g/mol

- InChI : InChI=1S/C19H22N2O2/c1-2-23-18-10-6-5-9-17(18)20-19(22)14-21-12-11-15-7-3-4-8-16(15)13-21/h3-10H,2,11-14H2,1H3,(H,20,22)

Anticancer Properties

Research indicates that isoquinoline derivatives exhibit significant cytotoxic activity against various cancer cell lines. A study highlighted the cytotoxic effects of related compounds on HeLa cells, demonstrating low IC50 values (e.g., 10.46 ± 0.82 μM/mL) for certain derivatives, which suggests that this compound may also show similar activity against cancer cells .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. It may modulate their activity, leading to physiological changes. For instance, the structural characteristics of isoquinoline derivatives allow them to intercalate with DNA and potentially inhibit tumor growth through apoptosis induction .

Case Studies and Experimental Data

- Cytotoxicity Assays :

- Compounds similar to this compound have shown promising results in cytotoxicity assays against cancer cell lines.

- The selectivity index for these compounds was significantly higher compared to conventional chemotherapeutics like cisplatin.

| Compound | Cell Line | IC50 (μM/mL) | Selectivity Index |

|---|---|---|---|

| Compound A | HeLa | 10.46 ± 0.82 | >17.4 |

| Compound B | MRC-5 | 52.54 ± 0.09 | <10 |

Q & A

(Basic) What are the common synthetic routes for 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethoxyphenyl)acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of dihydroisoquinoline intermediates. For example, intermediates like 3,4-dihydroisoquinoline are functionalized via nucleophilic substitution or coupling reactions. The final acetamide linkage is often formed using carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the isoquinoline derivative and 2-ethoxyphenylamine. Key steps include:

- Intermediate synthesis : Alkylation or acylation of dihydroisoquinoline precursors under inert atmospheres .

- Acetamide formation : Amide bond formation in anhydrous solvents (e.g., DCM or DMF) with catalysts like DMAP .

Reaction purity is monitored via TLC, and products are purified via column chromatography or recrystallization.

(Advanced) How can reaction yields for the acetylation step be optimized?

Methodological Answer:

Optimization involves adjusting catalysts, solvents, and stoichiometry. For instance, in a related synthesis (), iterative addition of acetyl chloride and Na₂CO₃ improved yields from 58% to >75%. Key parameters:

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Catalyst | Na₂CO₃ | DMAP | Na₂CO₃ + DMAP |

| Solvent | CH₂Cl₂ | THF | CH₂Cl₂ |

| Temperature | RT | 40°C | RT |

| Yield | 58% | 72% | 85%* |

| *Theoretical maximum based on similar protocols . |

(Basic) Which analytical techniques confirm structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.69 ppm for NH in acetamide; δ 169.8 ppm for carbonyl groups) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry : ESI/APCI(+) to confirm molecular ions (e.g., [M+H]⁺ at m/z 347) .

(Advanced) How to resolve discrepancies between theoretical and experimental NMR spectra?

Methodological Answer:

Discrepancies may arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Assigns coupling patterns and verifies connectivity .

- Variable Temperature NMR : Identifies conformational exchange broadening .

- Isotopic Labeling : ¹⁵N/¹³C labeling clarifies ambiguous signals in heterocyclic regions .

(Basic) What in vitro models are suitable for initial biological activity screening?

Methodological Answer:

- Receptor Binding Assays : Target G-protein-coupled receptors (GPCRs) using radioligand displacement (e.g., ³H-labeled antagonists) .

- Enzyme Inhibition : Kinetic assays (e.g., fluorogenic substrates for proteases) with IC₅₀ determination .

- Cell Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

(Advanced) How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified ethoxy groups (e.g., methoxy, propoxy) or isoquinoline substitutions .

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses in target proteins (e.g., kinases) .

- Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors using MOE software .

(Basic) How to determine solubility and stability in biological buffers?

Methodological Answer:

- Solubility : Shake-flask method in PBS (pH 7.4) or DMSO, analyzed via UV-Vis spectroscopy (λmax ~280 nm) .

- Stability : Incubate at 37°C and monitor degradation via HPLC over 24–72 hours .

(Advanced) What computational methods predict metabolic pathways?

Methodological Answer:

- In Silico Metabolism : Use GLORY or MetaSite to predict cytochrome P450 oxidation sites .

- MD Simulations : GROMACS for assessing binding to metabolic enzymes (e.g., CYP3A4) .

(Basic) What challenges arise during scale-up synthesis?

Methodological Answer:

- Solvent Selection : Transition from DCM to safer solvents (e.g., ethyl acetate) for large-scale reactions .

- Purification : Replace column chromatography with recrystallization or fractional distillation .

(Advanced) How to address conflicting bioactivity data across studies?

Methodological Answer:

- Orthogonal Assays : Validate receptor binding with SPR and ITC to confirm affinity .

- Statistical Analysis : Apply ANOVA to identify outliers in dose-response curves .

- Batch Reproducibility : Verify compound purity and storage conditions (e.g., desiccation to prevent hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.